molecular formula C10H19N3 B1427222 methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine CAS No. 1340037-71-9

methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine

Cat. No.: B1427222
CAS No.: 1340037-71-9
M. Wt: 181.28 g/mol
InChI Key: UQWLOUQXOFECBG-UHFFFAOYSA-N
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Description

Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine ( 1340037-71-9) is a chemical compound with the molecular formula C10H19N3 and a molecular weight of 181.28 g/mol . Its structure features an imidazole ring substituted with a propyl group at the 1-position, which is further extended by a propylamine chain with a methyl substituent on the amine nitrogen . This specific architecture, particularly the nitrogen-rich imidazole heterocycle, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a key building block for the development of more complex molecules, including potential pharmaceuticals and ligands for metal complexes . The compound must be handled in accordance with good laboratory practices, and it is supplied exclusively for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals . For qualified researchers, the product is available for order and can be shipped from various global stockpoints to support international scientific endeavors.

Properties

IUPAC Name

N-methyl-3-(1-propylimidazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-3-8-13-9-7-12-10(13)5-4-6-11-2/h7,9,11H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWLOUQXOFECBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate alkylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups onto the imidazole ring .

Scientific Research Applications

Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Based Amines

3-(1H-Imidazol-2-yl)-1-propanamine (CAS 41306-56-3)
  • Structure : Lacks the methyl and 1-propyl substituents on the imidazole.
  • Molecular Formula : C6H11N3; Molar Mass : 125.17 g/mol.
Hexyl[3-(1H-imidazol-1-yl)propyl]amine
  • Structure : Substitutes methyl with a hexyl group.
  • Molecular Formula : C12H23N3; Molar Mass : 209.33 g/mol.
  • Key Differences : Increased alkyl chain length enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility .
Methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine (CAS 933744-58-2)
  • Structure : Features a 2-methyl-imidazole instead of 1-propyl-imidazole.
  • Molecular Formula : C8H15N3; Molar Mass : 153.22 g/mol.

Triazole-Containing Analogs

[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]bis({[4-(trifluoromethyl)phenyl]methyl})amine (Compound 38)
  • Structure : Replaces imidazole with a nitro-triazole and adds trifluoromethylphenyl groups.
  • Molecular Formula : C21H21F6N5O2; Molar Mass : 513.43 g/mol.
  • Key Differences : The nitro-triazole and trifluoromethyl groups enhance electronegativity and metabolic stability, making it a candidate for anti-Chagasic applications. Melting point: 184–186°C .
N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1p)
  • Structure : Combines imidazole and triazole moieties with a pyrimidine ring.
  • Yield : 66%; Melting Point : 198–200°C (decomp.).
  • Key Differences : Pyrimidine introduces aromaticity and planar geometry, favoring π-π stacking interactions .

Halogen-Substituted Derivatives

[(2-Chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine (CAS 852934-12-4)
  • Structure : Incorporates a halogenated benzyl group.
  • Molecular Formula : C13H15ClFN3; Molar Mass : 267.73 g/mol.
  • Key Differences : Chlorine and fluorine atoms increase electronic density and may enhance binding to hydrophobic pockets in biological targets .

Piperazine and Quinazoline Derivatives

1-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine (Compound 40)
  • Structure : Includes a piperazine ring and trifluoromethylphenyl group.
  • Molecular Formula : C17H20F3N7O2; Molar Mass : 411.39 g/mol.
  • Key Differences : Piperazine enhances solubility in acidic environments, while the trifluoromethyl group improves metabolic resistance .
N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine
  • Structure : Quinazoline core linked to imidazole-propylamine.
  • Crystallography : Planar quinazoline forms a 66.35° dihedral angle with imidazole, enabling unique crystal packing via NH∙∙∙∙N hydrogen bonds and π-π interactions .

Biological Activity

Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its ability to coordinate with metal ions and participate in various biochemical interactions. The structural formula can be represented as follows:

C9H15N3\text{C}_9\text{H}_{15}\text{N}_3

This structure allows for significant interactions with biological macromolecules, influencing enzymatic activities and receptor binding.

This compound interacts with several biological targets:

  • Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This has been observed in various studies where imidazole derivatives were shown to affect enzyme kinetics significantly .
  • Nucleic Acid Interaction : The compound may also bind to nucleic acids, affecting their structure and function. Such interactions can lead to alterations in gene expression and protein synthesis .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Similar imidazole derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Activity : Some studies have indicated that imidazole-containing compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
  • Neurotransmitter Modulation : Due to structural similarities with neurotransmitters, this compound may influence neuronal signaling pathways, which could have implications for neurological disorders .

Comparative Analysis with Similar Compounds

The unique properties of this compound can be contrasted with other imidazole derivatives:

Compound NameStructural FeaturesBiological Activity
1-MethylimidazoleMethyl group on nitrogenNeuroprotective effects
2-MethylimidazoleMethyl group on imidazole ringAntimicrobial properties
3-(1H-imidazol-1-yl)propylaminePropyl chain attached to imidazoleAnticancer properties

This table illustrates the diversity within the class of imidazole derivatives and their varying biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders .
  • Antimicrobial Efficacy : Research showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential use in developing new antibiotics .
  • Cancer Cell Apoptosis : In vitro studies revealed that the compound induced apoptosis in various cancer cell lines, supporting its role as a candidate for anticancer drug development .

Q & A

Q. What are the standard synthetic routes for methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine, and what experimental conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the alkylation of imidazole derivatives. For example:

  • Step 1: React 1-propylimidazole with a propylating agent (e.g., 3-bromopropylamine) under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to form the imidazole-propyl intermediate .
  • Step 2: Methylate the amine group using methyl iodide in the presence of a mild base (e.g., NaHCO₃) at room temperature to prevent over-alkylation .
  • Purification: Column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity (>95%). Yield optimization requires strict control of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for amine:alkylating agent) .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use orthogonal analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the imidazole ring (δ 7.0–7.5 ppm for aromatic protons) and propyl/methyl chain integration (e.g., δ 2.3–3.0 ppm for N-CH₂ groups) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected m/z ~209.2 for [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 63.4%, H: 9.6%, N: 20.3%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and absorb spills with inert materials (e.g., vermiculite) .
  • Storage: Store in airtight containers under nitrogen at 4°C to prevent degradation or moisture absorption .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and reaction pathways. Focus on the imidazole ring’s electron density and amine group nucleophilicity .
  • Reaction Path Search Tools: Software like GRRM or AFIR identifies low-energy pathways for alkylation or cyclization reactions .
  • Validation: Cross-reference computational predictions with experimental kinetics (e.g., via stopped-flow spectroscopy) to refine models .

Q. What strategies resolve contradictions in reported biological activity data for imidazole-amine derivatives?

Methodological Answer:

  • Orthogonal Assays: Compare results from enzymatic inhibition assays (e.g., fluorescence-based) with cellular uptake studies (e.g., LC-MS quantification) to distinguish intrinsic activity from bioavailability issues .
  • Structural Analysis: Use X-ray crystallography or molecular docking to verify binding modes with target proteins (e.g., cytochrome P450 isoforms) .
  • Meta-Analysis: Apply statistical tools (e.g., hierarchical clustering) to published datasets to identify outliers or confounding variables (e.g., solvent effects) .

Q. How can researchers design experiments to probe the compound’s interaction with biological membranes?

Methodological Answer:

  • Liposome Binding Studies: Prepare phosphatidylcholine liposomes and measure partitioning via fluorescence quenching (e.g., using diphenylhexatriene probes) .
  • Surface Plasmon Resonance (SPR): Immobilize lipid bilayers on sensor chips and quantify binding kinetics (ka/kd) in real-time .
  • MD Simulations: Run 100-ns simulations in GROMACS to predict membrane penetration depth and hydrogen-bonding interactions with phospholipids .

Q. What methodologies optimize the compound’s stability under varying pH conditions for in vitro studies?

Methodological Answer:

  • pH-Rate Profiling: Conduct accelerated stability studies (25–40°C) in buffers (pH 2–10) and analyze degradation products via HPLC-MS .
  • Protective Formulations: Use cyclodextrins or lipid nanoparticles to encapsulate the compound, enhancing stability in acidic media (e.g., simulated gastric fluid) .
  • Degradation Pathway Mapping: Identify hydrolysis or oxidation products using ¹H NMR and IR spectroscopy to guide structural modifications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in catalytic activity when using this compound as a ligand?

Methodological Answer:

  • Control Experiments: Verify ligand purity via TLC and ICP-MS to rule out metal contamination .
  • Steric Effects: Compare catalytic outcomes with bulkier analogs (e.g., tert-butyl-substituted imidazoles) to assess steric hindrance .
  • Spectroscopic Monitoring: Use in situ FTIR or Raman spectroscopy to detect intermediate species during catalysis .

Q. What experimental frameworks validate the compound’s role in multi-step reaction cascades?

Methodological Answer:

  • Modular Design: Integrate the compound into automated synthesis platforms (e.g., ChemPU) to test compatibility with diverse reagents .
  • Kinetic Profiling: Use stopped-flow techniques to measure rate constants for each step in the cascade .
  • Cross-Coupling Validation: Pair with palladium catalysts in Suzuki-Miyaura reactions to evaluate electron-donating effects on yields .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine
Reactant of Route 2
methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine

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